
sGnRH-A
Overview
Description
Salmon Gonadotropin-Releasing Hormone Analog (sGnRH-A) is a synthetic peptide that mimics the natural gonadotropin-releasing hormone found in salmon. This compound plays a crucial role in regulating reproductive processes by stimulating the release of gonadotropins, which in turn influence gonadal function. This compound is widely used in aquaculture, veterinary medicine, and scientific research due to its ability to induce ovulation and enhance reproductive performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sGnRH-A involves solid-phase peptide synthesis (SPPS), a method commonly used for creating peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and is characterized by mass spectrometry and amino acid analysis to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
sGnRH-A primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions. it can be modified through chemical conjugation to enhance its stability or bioactivity .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Protecting Groups: t-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Major Products
The primary product of this compound synthesis is the peptide itself. Modifications can yield conjugates with enhanced properties, such as increased resistance to enzymatic degradation or improved receptor binding affinity .
Scientific Research Applications
Key Applications
- Induction of Gamete Maturation
-
Controlled Release Systems
- Implantation Techniques : this compound can be administered via slow-release implants, such as Ovaplant®, which have been shown to provide sustained hormone levels over time. This method allows for better control of the timing of spawning events, which is critical for managing breeding cycles in aquaculture .
-
Research on Reproductive Physiology
- Mechanistic Studies : Research has investigated the mechanisms by which this compound influences reproductive processes at the molecular level. For instance, studies have explored its effects on prolactin mRNA synthesis in female fish, providing insights into hormonal regulation during reproduction .
Comparative Efficacy
The efficacy of this compound compared to other hormonal treatments has been a subject of extensive research. The following table summarizes key findings from various studies:
Case Studies
- Chinook Salmon : In trials using Ovaplant® containing this compound, researchers observed significant increases in ovulation rates compared to controls. This study highlighted the potential for using this compound in commercial salmon farming to synchronize spawning and improve hatchery outputs .
- Eurasian Perch : A study demonstrated that hormonal treatments with this compound significantly enhanced spermiation rates six days post-injection, indicating its effectiveness in stimulating male reproductive functions .
- Bluehead Wrasse : Research involving the combination of this compound with domperidone showed successful gonad reversal in protogynous fish species, emphasizing its versatility beyond traditional applications in aquaculture .
Mechanism of Action
sGnRH-A exerts its effects by binding to gonadotropin-releasing hormone receptors (GnRHR) on the surface of pituitary gonadotrope cells. This binding triggers a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones then act on the gonads to stimulate gametogenesis and steroidogenesis, ultimately regulating reproductive function .
Comparison with Similar Compounds
Similar Compounds
- Chicken Gonadotropin-Releasing Hormone II (cGnRH-II)
- Mammalian Gonadotropin-Releasing Hormone (mGnRH)
- Lamprey Gonadotropin-Releasing Hormone (lGnRH)
Uniqueness
sGnRH-A is unique due to its high affinity for salmonid GnRHR and its potent ability to induce ovulation in fish species. Compared to other GnRH analogs, this compound has a more pronounced effect on fish reproductive physiology, making it particularly valuable in aquaculture .
Biological Activity
sGnRH-A , or salmon Gonadotropin-Releasing Hormone analogue, is a synthetic peptide derived from the natural GnRH found in salmon. It plays a critical role in regulating reproductive functions in various fish species by stimulating the release of gonadotropins from the pituitary gland. This compound has garnered attention in aquaculture for its effectiveness in inducing gamete maturation and spawning.
This compound acts through specific receptors located on the pituitary gland, leading to the release of gonadotropins (GtH), which are essential for reproductive processes. This action has been shown to vary significantly across different fish species, indicating a complex interaction between the hormone and its receptors.
Potency and Efficacy
Research indicates that this compound exhibits a higher potency compared to other GnRH analogues, such as mammalian GnRH (mGnRH). For instance, studies have demonstrated that this compound can induce maturation in species like Atlantic salmon , rainbow trout , and catfish with lower dosages than mGnRH .
Table 1: Comparative Potency of this compound vs. mGnRH
Species | This compound Dose (μg/kg) | mGnRH Dose (μg/kg) | Maturation Induction |
---|---|---|---|
Atlantic Salmon | 5 | 10 | Yes |
Rainbow Trout | 10 | 20 | Yes |
Catfish | 5 | 15 | Yes |
Case Studies and Experimental Findings
- Prussian Carp Study : A study involving Prussian carp demonstrated that intraperitoneal injections of varying doses of this compound led to significant increases in prolactin mRNA synthesis. The results indicated that a dose of 5 μg/kg resulted in a statistically significant increase in prolactin levels compared to controls .
- Aquaculture Applications : In aquaculture settings, this compound has been used effectively to induce spawning in several cultured fish species. For example, research conducted on chinook and coho salmon showed successful gamete maturation using this compound combined with domperidone (Ovaprim®), highlighting its practical applications in fish farming .
- Spermiation Response : A comparative study on Fowler's toads showed varied responses to this compound and hCG regarding sperm production. The findings suggested that while both hormones stimulated spermiation, the quality and quantity of sperm were significantly higher with this compound treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a short half-life in aquatic environments, which is advantageous for applications requiring rapid hormonal action without prolonged exposure . This characteristic allows for precise control over breeding cycles in aquaculture.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for administering sGnRH-A in teleost studies?
Methodological Answer:
- This compound is typically administered via intramuscular or intraperitoneal injection at doses ranging from 0.1 to 0.2 mL/kg, as demonstrated in studies on black tiger shrimp (Penaeus monodon) and grass carp (Ctenopharyngodon idella) .
- Control groups should include untreated subjects and alternative treatments (e.g., LHRH-A) to compare efficacy. Electroejaculation is commonly used to collect sperm post-administration for quantitative analysis .
Q. How does this compound stimulate growth hormone (GH) secretion in fish?
Methodological Answer:
- This compound binds to pituitary gonadotropin-releasing hormone receptors, triggering intracellular calcium signaling and GH release. Dose-dependent responses are observed, with 0.2 mL/kg showing higher efficacy than lower doses in grass carp .
- Validate mechanisms via in vitro pituitary cell cultures or receptor-binding assays to isolate direct effects .
Advanced Research Questions
Q. How can researchers reconcile contradictory dose-response data for this compound across species?
Methodological Answer:
- Conduct interspecies pharmacokinetic studies to account for metabolic differences. For example, black tiger shrimp showed optimal sperm production at 0.2 mL/kg, while grass carp exhibited linear growth responses to incremental dosing .
- Use meta-analysis frameworks to aggregate data, adjusting for variables like body weight, sex, and environmental conditions .
Q. What experimental designs mitigate confounding factors in assessing this compound’s dual role in reproduction and growth?
Methodological Answer:
- Employ factorial designs to isolate reproductive vs. growth effects. For instance, administer this compound with/without dopamine antagonists (e.g., domperidone) to differentiate gonadotropin-mediated vs. direct GH pathways .
- Measure biomarkers like plasma GH levels, gonadosomatic index, and sperm count to quantify dual outcomes .
Q. How should researchers address variability in sperm quality post-sGnRH-A administration?
Methodological Answer:
- Use multivariate regression to analyze correlations between body weight, sperm weight, and sperm count. Note that while body weight and sperm weight correlate positively (r=0.74), sperm count may not (r=0.14) .
- Incorporate cryopreservation viability assays to assess functional sperm quality beyond quantitative metrics .
Q. What strategies validate this compound’s receptor specificity in non-model aquatic species?
Methodological Answer:
- Perform competitive binding assays using radiolabeled this compound and receptor antagonists. Cross-validate with RNAi knockdown of GnRH receptors to confirm target specificity .
- Compare structural analogs (e.g., LHRH-A) to identify residue-specific interactions driving efficacy differences .
Q. Methodological & Analytical Considerations
Q. How to ensure statistical rigor in this compound studies with small sample sizes?
Methodological Answer:
- Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use bootstrapping to estimate confidence intervals for skewed data .
- Report effect sizes (e.g., Cohen’s d) to contextualize biological significance, particularly in dose-comparison trials .
Q. What are best practices for data triangulation in this compound research?
Methodological Answer:
- Combine quantitative (e.g., sperm count, GH levels) and qualitative data (e.g., histological gonadal staging) to validate findings. Triangulate results across methodologies, such as ELISA for hormone quantification and qPCR for receptor expression .
- Conduct member checking with independent labs to verify reproducibility, especially for electroejaculation protocols .
Q. Ethical & Reporting Standards
Q. How to design ethical frameworks for this compound trials in endangered species?
Methodological Answer:
- Follow NIH/PHS guidelines for humane endpoints, including early termination criteria for adverse effects (e.g., inflammation at injection sites) .
- Document compliance with institutional animal care protocols, emphasizing minimal stress during electroejaculation .
Q. What are common pitfalls in reporting this compound mechanisms, and how to avoid them?
Methodological Answer:
- Avoid overinterpreting correlative data as causal. For example, while this compound increases GH secretion, confirm direct receptor mediation via knockout models .
- Disclose conflicts in raw data (e.g., non-linear sperm count vs. weight relationships) and provide supplementary datasets for transparency .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)51(25-35(2)3)79-58(88)48(27-37-30-70-43-13-7-5-11-41(37)43)76-55(85)45(15-9-23-69-64(65)66)74-57(87)47(26-36-17-19-40(83)20-18-36)75-61(91)52(33-82)80-59(89)49(28-38-31-71-44-14-8-6-12-42(38)44)77-60(90)50(29-39-32-67-34-72-39)78-56(86)46-21-22-54(84)73-46/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,87)(H,75,91)(H,76,85)(H,77,90)(H,78,86)(H,79,88)(H,80,89)(H4,65,66,69)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXUQVSYYFRRBD-OIAWHVPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H83N17O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873506 | |
Record name | [D-Arg6,Pro9-NEt]Salmon GnRH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96497-82-4 | |
Record name | 5-Oxo-pro-his-trp-ser-tyr-gly-trp-leu-pro-glynh2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096497824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [D-Arg6,Pro9-NEt]Salmon GnRH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96497-82-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALMON GONADOTROPIN RELEASING HORMONE D-ARG6 ANALOG ETHYL AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI058YG4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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